molecular formula C7H13N B14714153 1-Tert-butyl-2-methyleneaziridine CAS No. 21384-36-1

1-Tert-butyl-2-methyleneaziridine

Cat. No.: B14714153
CAS No.: 21384-36-1
M. Wt: 111.18 g/mol
InChI Key: YVYCAMVMYGSRQN-UHFFFAOYSA-N
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Description

1-Tert-butyl-2-methyleneaziridine (CAS: Not explicitly provided) is a strained three-membered heterocyclic compound featuring an aziridine ring substituted with a tert-butyl group and a methylene moiety. Its unique structure confers high reactivity, particularly in lithiation and alkylation reactions. Studies by Quast, Vélez-Frst, and the Shipman group highlight its synthetic versatility, as it undergoes deprotonation with sec-butyllithium (sBuLi) in the presence of TMEDA to generate an organolithium intermediate. This intermediate reacts with electrophiles like MeOD, MeI, and Me₃SiCl to yield functionalized derivatives (e.g., 27a–c) in good yields . The tert-butyl group enhances steric protection, stabilizing the reactive aziridine ring while enabling regioselective transformations.

Properties

CAS No.

21384-36-1

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

1-tert-butyl-2-methylideneaziridine

InChI

InChI=1S/C7H13N/c1-6-5-8(6)7(2,3)4/h1,5H2,2-4H3

InChI Key

YVYCAMVMYGSRQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC1=C

Origin of Product

United States

Chemical Reactions Analysis

1-Tert-butyl-2-methyleneaziridine undergoes several types of chemical reactions:

Common reagents used in these reactions include s-butyllithium, TMEDA, and various electrophiles like methyl iodide and trimethylsilyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Tert-butyl-2-methyleneaziridine has found applications in various fields:

Mechanism of Action

The mechanism of action of 1-tert-butyl-2-methyleneaziridine involves the high strain energy of the aziridine ring, which drives its reactivity. The exocyclic double bond introduces additional strain, making the compound highly reactive towards nucleophiles and electrophiles . The molecular targets and pathways involved are primarily related to its ability to undergo ring-opening reactions, which are crucial in various synthetic applications.

Comparison with Similar Compounds

Comparison with Similar Aziridine Derivatives

Structural and Substituent Effects

The reactivity and stability of aziridines are heavily influenced by substituents. Below is a comparative analysis of 1-Tert-butyl-2-methyleneaziridine and related compounds:

Table 1: Key Structural and Reactivity Differences
Compound Name Substituents Reactivity with Electrophiles Notable Reactions Yield Range Stability Factors
This compound N-tert-butyl, C2-methylene Broad (MeOD, MeI, PhCH₂Br, etc.) Lithiation-alkylation, ring-opening 70–90% Steric protection from tert-butyl
2-Benzyl-1-benzoyl-2-tert-butylaziridine (CAS: 126179-51-9) N-benzoyl, C2-benzyl, C2-tert-butyl Limited data; likely reduced lithiation Potential acyl transfer or hydrolysis N/A Electronic effects from benzoyl
Unsubstituted Aziridine No substituents Highly reactive, prone to ring-opening Polymerization, nucleophilic attacks Variable Low steric/electronic protection
Key Findings:

Reactivity Scope: this compound exhibits broad electrophile compatibility due to the stability of its organolithium intermediate. The Shipman group demonstrated successful reactions with MeOD, MeI, PhCHO, and Bu₃SnCl . In contrast, 2-benzyl-1-benzoyl-2-tert-butylaziridine () lacks reported lithiation data, suggesting the electron-withdrawing benzoyl group may hinder deprotonation. Its reactivity is likely dominated by acyl-group chemistry .

Steric vs. Electronic Effects: The tert-butyl group in this compound provides steric shielding, preventing undesired side reactions (e.g., dimerization) while maintaining ring strain for reactivity .

Synthetic Utility :

  • This compound is a versatile intermediate for constructing complex molecules, such as pharmaceuticals or agrochemicals, via alkylation or cross-coupling .
  • Compounds like 2-benzyl-1-benzoyl-2-tert-butylaziridine may serve as precursors for benzoylated amines, though their applications remain underexplored in the provided evidence .

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